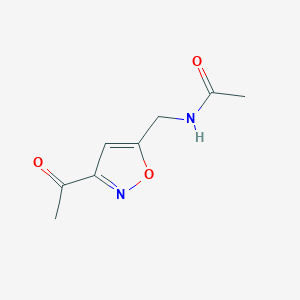![molecular formula C32H27N3O2 B15210025 4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B15210025.png)
4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine is a complex organic compound that belongs to the class of dibenzoazepines. This compound features a unique structure that includes two oxazoline rings and a dibenzoazepine core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine typically involves multiple steps. One common method includes the pseudo-intramolecular hydrohalogenation of 2-(2′-bromophenyl)ethynylaniline, which proceeds in a syn-selective manner . This step is crucial for forming the dibenzoazepine core. Subsequent steps may involve N-acetylation of the amino group to facilitate coupling reactions, such as Suzuki–Miyaura cross-coupling and Ullmann-type intramolecular coupling .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups within the molecule are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other dibenzoazepines and their derivatives, such as:
Carbamazepine: Used as an anticonvulsant and mood-stabilizing drug.
Oxcarbazepine: A derivative of carbamazepine with similar therapeutic uses.
Imipramine: A tricyclic antidepressant with a dibenzoazepine structure.
Uniqueness
4,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine is unique due to its dual oxazoline rings, which confer distinct chemical properties and potential biological activities. This structural feature sets it apart from other dibenzoazepines and enhances its versatility in various applications .
Propriétés
Formule moléculaire |
C32H27N3O2 |
|---|---|
Poids moléculaire |
485.6 g/mol |
Nom IUPAC |
(4S)-4-phenyl-2-[1-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-6,11-dihydro-5H-benzo[b][1]benzazepin-10-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C32H27N3O2/c1-3-9-21(10-4-1)27-19-36-31(33-27)25-15-7-13-23-17-18-24-14-8-16-26(30(24)35-29(23)25)32-34-28(20-37-32)22-11-5-2-6-12-22/h1-16,27-28,35H,17-20H2/t27-,28-/m1/s1 |
Clé InChI |
JVOMKFVGDCZNJK-VSGBNLITSA-N |
SMILES isomérique |
C1CC2=C(C(=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4)NC5=C1C=CC=C5C6=N[C@H](CO6)C7=CC=CC=C7 |
SMILES canonique |
C1CC2=C(C(=CC=C2)C3=NC(CO3)C4=CC=CC=C4)NC5=C1C=CC=C5C6=NC(CO6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-Bromo-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15209946.png)
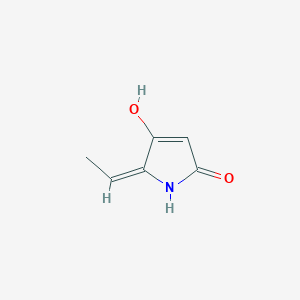
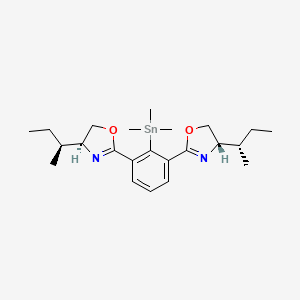

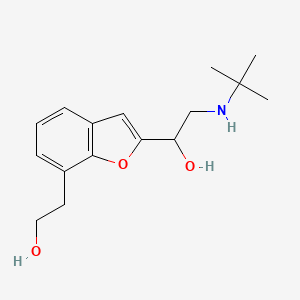
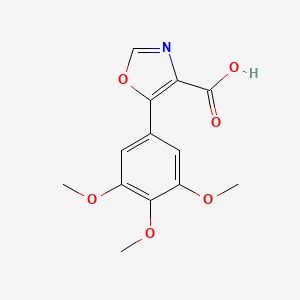
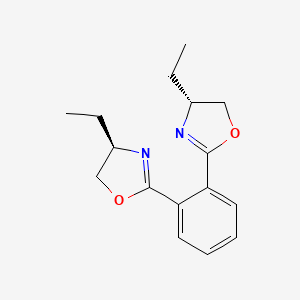
![3-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline](/img/structure/B15209996.png)
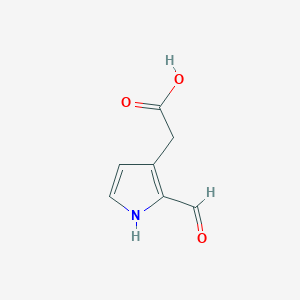
![4-[2-(2-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-5-hydroxy-2-(phenylsulfanyl)cyclohexa-2,5-dien-1-one](/img/structure/B15210011.png)
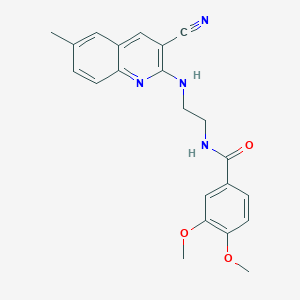
![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrrole-2,5-dione](/img/structure/B15210017.png)
